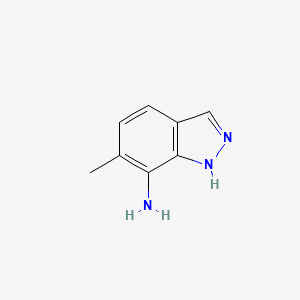

6-methyl-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOWMGXCQUCKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363181 | |

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-91-0 | |

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Methyl 1h Indazol 7 Amine and Its Derivatives

De Novo Synthetic Approaches to the Indazole Nucleus

The formation of the bicyclic indazole ring system from acyclic or monocyclic precursors is a fundamental aspect of its chemistry. These de novo syntheses offer the flexibility to introduce a wide array of substituents onto the carbocyclic and pyrazole (B372694) rings.

Intramolecular Cyclization Strategies for Indazole Ring Formation

Intramolecular cyclization represents a powerful and widely employed strategy for the construction of the indazole nucleus. These reactions typically involve the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the five-membered pyrazole ring onto a pre-existing benzene (B151609) ring.

A variety of starting materials can be utilized for these cyclizations. For instance, the reductive cyclization of o-nitrobenzylidene anilines, often facilitated by reagents like triethyl phosphite (B83602) under microwave irradiation, provides a direct route to 2-aryl-2H-indazoles. thieme-connect.de Another common approach involves the intramolecular C-H amination of aminohydrazones, which can be prepared from tertiary amides. This method, often catalyzed by palladium, allows for a ligand-free synthesis of 1H-indazoles. mdpi.com Furthermore, the cyclization of o-haloaryl N-tosylhydrazones, catalyzed by copper(I) oxide, presents another efficient pathway to the indazole core. mdpi.com

Recent advancements have also explored electrochemical methods. For example, an electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling has been developed for the synthesis of 1H-indazoles, offering a transition-metal-free and environmentally friendly alternative. rsc.org The cyclization of picrylhydrazones into indazole derivatives has also been systematically studied, providing an efficient route to these compounds. rsc.org Additionally, copper-catalyzed intramolecular cyclization of alkynylazobenzenes has been reported as a simple and efficient route to the indazole scaffold. thieme-connect.com A concise and improved route to a fluorinated indazole was developed utilizing a copper-catalyzed intramolecular Ullmann-type cyclization of a hydrazone. acs.org

Cascade reactions have also emerged as a powerful tool for the de novo construction of indazoles from readily available bicyclo[3.1.0]hexan-2-ones under mild conditions. researchgate.netnih.gov

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Nitrobenzylidene anilines | Triethyl phosphite, microwave | 2-Aryl-2H-indazoles | thieme-connect.de |

| Aminohydrazones | Palladium catalyst | 1H-Indazoles | mdpi.com |

| o-Haloaryl N-tosylhydrazones | Cu₂O | 1H-Indazoles | mdpi.com |

| N-H-imidates | Electrochemical N(sp²)–H/N(sp³)–H coupling | 1H-Indazoles | rsc.org |

| Picrylhydrazones | - | Indazole derivatives | rsc.org |

| Alkynylazobenzenes | Copper catalyst | Indazoles | thieme-connect.com |

| Hydrazone of a fluorinated precursor | Copper-catalyzed Ullmann-type cyclization | Fluorinated 1H-indazole | acs.org |

| Bicyclo[3.1.0]hexan-2-ones | Cascade reaction | Substituted indazoles | researchgate.netnih.gov |

Metal-Catalyzed Coupling Reactions in Indazole Synthesis (e.g., Suzuki, Heck)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the indazole scaffold. mdpi.comresearchgate.netcolab.ws These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents at various positions of the indazole ring.

The Suzuki coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is widely used to introduce aryl or vinyl groups onto the indazole nucleus. wiley.comnih.govrsc.org For example, bromoindazoles can be coupled with aryl boronic acids to generate aryl-substituted indazoles. wiley.com This reaction has been successfully employed in the synthesis of 1,3-diarylsubstituted indazoles through a sequence of Suzuki coupling, deprotection, and N-arylation. nih.gov

The Heck coupling , another palladium-catalyzed reaction, facilitates the reaction of an unsaturated halide with an alkene. This has been applied in the synthesis of indazole derivatives, for instance, by coupling a bromo-dimethoxybenzene with a vinylboronate to create a styryl intermediate. rsc.org

Other metal-catalyzed reactions, such as those involving rhodium and copper, have also been developed for indazole synthesis. Rh(III)-catalyzed C-H activation/C-N bond formation, coupled with Cu-catalyzed N-N bond formation, provides a route to substituted 1H-indazoles. mdpi.com Furthermore, cobalt(III)/copper(II)-catalyzed C-H activation has been utilized to access 3-aryl/alkyl-1H-indazoles. nih.gov Palladium-catalyzed oxidative benzannulation of pyrazoles with alkynes is another effective method for constructing the indazole ring system. nih.govmdpi.com

| Reaction Type | Catalyst/Reagents | Application in Indazole Synthesis | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, CsF | Synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ | Synthesis of 1,3-diarylsubstituted indazoles | nih.gov |

| Heck Coupling | Pd catalyst | Formation of styryl intermediates for indazole synthesis | rsc.org |

| C-H Activation/Annulation | Rh(III), Cu(II) catalysts | Synthesis of substituted 1H-indazoles | mdpi.com |

| Oxidative Benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | Synthesis of 1H-indazoles from pyrazoles and alkynes | nih.govmdpi.com |

Reductive Amination Protocols for Amine Functionality Introduction

Reductive amination is a key transformation for introducing amine functionalities, which are often crucial for the biological activity of indazole derivatives. This reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.

In the context of indazole synthesis, reductive amination can be used to introduce substituents on the indazole nitrogen or on side chains. For instance, a two-step process involving an initial enamine condensation followed by hydrogenation has been successfully used for the N1-alkylation of indazoles with exclusive selectivity. nih.gov This method proved effective where standard one-pot reductive amination conditions failed. nih.gov

Another application involves the reductive amination of an aniline (B41778) functional group on the indazole ring with formaldehyde (B43269) to introduce a methylamino group. preprints.org The Davis-Beirut reaction, which involves reductive amination followed by cyclization, has been used to synthesize various thia-2H-indazoles. thieme-connect.com

Wittig Reaction Applications in Side-Chain Elaboration

The Wittig reaction, which converts a ketone or aldehyde to an alkene, is a valuable tool for elaborating side chains on the indazole nucleus. organic-chemistry.orgmnstate.edulibretexts.org This reaction allows for the precise installation of a double bond, enabling the synthesis of a wide variety of unsaturated derivatives. mnstate.edulibretexts.org While direct examples of the Wittig reaction on a pre-formed 6-methyl-1H-indazol-7-amine are not extensively documented, the principles of the reaction are broadly applicable to functionalized indazoles. For example, an aldehyde or ketone group attached to the indazole core could be converted to a vinyl or substituted vinyl group. The intramolecular aza-Wittig reaction has also been explored for the synthesis of various heterocyclic systems, including those related to indazoles. researchgate.net

Targeted Synthesis of this compound

The synthesis of the specific compound this compound (C₈H₉N₃) requires a strategic selection of precursors and a sequence of chemical transformations to introduce the methyl and amino groups at the desired positions of the indazole ring. ontosight.ai

Strategic Precursor Selection and Chemical Transformations

A common and logical precursor for the synthesis of this compound is 6-methyl-7-nitro-1H-indazole . The synthesis of this nitro-intermediate typically starts from 6-methylindazole, which undergoes regioselective nitration at the 7-position. This nitration is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to control the reaction and prevent over-nitration.

Once 6-methyl-7-nitro-1H-indazole is obtained, the final step is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

An alternative route could involve starting with a precursor that already contains the amino group or a protected form of it, followed by the construction of the indazole ring. For example, starting from a suitably substituted aniline derivative and building the pyrazole ring through cyclization is a plausible strategy.

| Precursor | Transformation | Key Reagents/Conditions | Product |

|---|---|---|---|

| 6-Methylindazole | Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Methyl-7-nitro-1H-indazole |

| 6-Methyl-7-nitro-1H-indazole | Reduction | H₂, Pd/C or SnCl₂/HCl or Fe/AcOH | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of synthetic routes leading to this compound and its derivatives. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of substituted indazoles, catalyst selection plays a pivotal role. For cross-coupling reactions to introduce substituents, palladium-based catalysts are often employed. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the direct arylation of indazoles, ligands like DavePhos have been used in conjunction with Pd(OAc)₂ to achieve regioselective C-H functionalization. mdpi.com

Temperature control is another critical factor. During the nitration of 6-methylindazole, maintaining a low temperature (0–5°C) is crucial to prevent the formation of undesired isomers. Similarly, in the reduction of the nitro group, precise temperature management helps to avoid over-reduction or side reactions.

Solvent choice can also have a profound impact on reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used in methylation steps to enhance reactivity. In domino reactions for the synthesis of complex indazole derivatives, the selection of the right solvent, such as ethanol, can be key to achieving high yields. wiley.com

The following table provides examples of optimized reaction conditions for different reaction types in indazole synthesis:

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Key Outcome | Reference |

| Nitration | HNO₃/H₂SO₄ | - | 0–5°C | Prevents over-nitration | |

| Cross-Coupling | Pd-based catalysts | Varies | Varies | High yield and selectivity | |

| Domino Reaction | Acetic Acid | Ethanol | 60°C | Improved yield | wiley.com |

| C-H Arylation | Pd(OAc)₂/DavePhos | Toluene | 110°C | Regioselective functionalization | mdpi.com |

Derivatization and Functionalization Strategies for this compound

The this compound core serves as a versatile scaffold for further chemical modifications, enabling the generation of diverse libraries of compounds for various applications. Derivatization strategies often focus on the amino group and the indazole ring itself.

The indazole ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. ambeed.com Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. ambeed.comambeed.com The position of substitution is influenced by the existing substituents on the ring. The electron-donating amino and methyl groups on this compound are expected to direct incoming electrophiles to specific positions.

The amino group at the 7-position is a prime site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of chemical moieties. ambeed.com These modifications can significantly alter the physicochemical properties of the parent molecule. Furthermore, the indazole nitrogen atoms can also be alkylated or acylated, providing additional points for structural diversification. ambeed.com Cross-coupling reactions, such as the Suzuki and Heck couplings, are powerful tools for introducing aryl or vinyl groups onto the indazole core, often after converting a C-H bond to a C-halogen or C-boronic acid/ester bond. rsc.orgresearchgate.net

Achieving chemo- and regioselectivity is a key challenge in the functionalization of multiply substituted heterocycles like this compound. The presence of multiple reactive sites—the amino group, the indazole nitrogens, and various positions on the aromatic ring—necessitates careful selection of reagents and reaction conditions.

Directing groups can be employed to control the regioselectivity of C-H functionalization. mdpi.com For instance, a pivaloyl group on an indole (B1671886) nitrogen has been shown to direct olefination to the C7 position. mdpi.com In the absence of a directing group, the inherent electronic properties of the substituted indazole ring guide the reaction's regioselectivity. For example, palladium-catalyzed oxidative alkenylation of certain 1H-indazoles has been shown to occur regioselectively at the C7 position. mdpi.com The development of organometallic intermediates, such as organozinc compounds, has also emerged as a valuable strategy for achieving regioselective functionalization. google.com

The following table summarizes various functionalization strategies for indazole derivatives:

| Functionalization Strategy | Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Reference |

| Electrophilic Substitution | Halogenation | NBS, NaOH | Varies | researchgate.net |

| Derivatization of Amino Group | Acylation | Acyl halides/anhydrides | 7-NH₂ | ambeed.com |

| Cross-Coupling | Suzuki Coupling | Pd catalysts, boronic acids | Varies (e.g., C3, C7) | rsc.orgresearchgate.net |

| C-H Functionalization | Oxidative Alkenylation | Pd(OAc)₂, Ag₂CO₃ | C7 | mdpi.com |

Introduction of Diverse Chemical Moieties for Structural Diversity

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. wikipedia.org While specific examples of the enantioselective synthesis of chiral analogs of this compound are not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied to this scaffold.

One major approach to creating chiral molecules is through enantioselective catalysis, where a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. wikipedia.org For instance, asymmetric hydrogenation of a prochiral imine or enamine derived from a this compound analog could be a viable strategy to introduce a chiral center. nih.govacs.org Transition metal catalysts, particularly those based on iridium or rhodium with chiral ligands, are widely used for this purpose. nih.govrsc.org

Another strategy is chiral pool synthesis, which utilizes a readily available chiral starting material that is then chemically transformed into the desired target molecule. wikipedia.org This approach could involve coupling a chiral building block to the this compound core.

A more recent development involves the use of copper hydride (CuH) catalysis for the C3-selective allylation of 1H-indazoles, which can create a quaternary chiral center at the C3 position with high enantioselectivity. mit.edu This "umpolung" strategy, where the indazole acts as an electrophile, offers a novel way to access chiral indazole derivatives. mit.edu

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methyl 1h Indazol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 6-methyl-1H-indazol-7-amine. It provides detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁴N, ¹⁵N).

For indazole derivatives, a significant structural question is the position of the N-H proton, which can exist in tautomeric forms (1H- or 2H-indazole). jmchemsci.com Multi-nuclear NMR analysis is the primary method to resolve this ambiguity.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the methyl group protons, the amine (NH₂) protons, and the indazole N-H proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the carbon atoms in the pyrazole (B372694) ring is particularly sensitive to the tautomeric form; for instance, the C3 chemical shift in 1H-tautomers typically appears at a different field (e.g., 132-133 ppm) compared to 2H-tautomers (e.g., 123-124 ppm). jmchemsci.comcdnsciencepub.com

¹⁴N and ¹⁵N NMR Spectroscopy : Nitrogen NMR is highly effective for distinguishing between indazole isomers. jmchemsci.com The chemical shifts of the nitrogen atoms are significantly different in the 1H- and 2H-tautomers, providing a definitive assignment of the proton's location on the pyrazole ring. jmchemsci.com

While specific spectral data for this compound is not available, the table below illustrates the kind of data that would be expected from such an analysis.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0-13 | Confirms proton environments (aromatic, methyl, amine), coupling patterns reveal neighboring protons. |

| ¹³C | 10-150 | Shows all unique carbon atoms, helps identify tautomeric form and substitution pattern. |

| ¹⁵N | 50-300 | Provides direct evidence of the nitrogen environments, crucial for definitive tautomer assignment. |

To bolster experimental NMR assignments, theoretical calculations are frequently employed. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), allows for the calculation of theoretical NMR chemical shifts. acs.orgresearchgate.net These calculated values for different possible isomers or tautomers can be compared with the experimental spectra. An excellent correlation between the calculated shifts of a proposed structure and the measured data provides strong evidence for that structure's identity. acs.orgresearchgate.net This methodology is routinely applied to complex heterocyclic systems like substituted indazoles to confirm assignments that might be ambiguous from experimental data alone. acs.orgconnectedpapers.com

Solid-State NMR (SSNMR), often using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides structural information about a molecule in its crystalline state. cdnsciencepub.com This is particularly useful for indazoles, as the tautomeric form present in the solid state can be definitively identified. cdnsciencepub.com SSNMR data is often used in conjunction with X-ray crystallography to provide a complete picture of the solid-state structure, confirming the atomic connectivity and packing arrangement in the crystal lattice. acs.orgrsc.org This technique would be invaluable for confirming the supramolecular structure of this compound. rsc.orgujaen.es

Application of GIAO/DFT Calculations for NMR Chemical Shift Correlation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₈H₉N₃), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass. An agreement to within a few parts per million (ppm) confirms the molecular formula, ruling out other potential formulas with the same nominal mass. This technique is a standard method for the characterization of new compounds and for verifying the identity of synthesized indazole derivatives. mdpi.com

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Theoretical Monoisotopic Mass | 147.07965 Da |

| Expected HRMS Result [M+H]⁺ | 148.08748 Da |

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is used to identify the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. While the specific spectrum is not publicly available, typical vibrational modes for related aminoindazoles can be predicted.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amine | N-H Stretch | 3200–3400 |

| Aromatic Ring | C-H Stretch | 3000–3100 |

| Methyl Group | C-H Stretch | 2850–3000 |

| Aromatic Ring | C=C Stretch | 1500–1600 |

The N-H stretching region would be particularly informative, showing bands for both the amine (NH₂) group and the indazole N-H group, helping to confirm the presence of these functionalities. vscht.cz

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. nih.gov This data would definitively confirm the substitution pattern, the tautomeric form in the solid state, and reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.goviucr.org For many indazole derivatives, X-ray crystallography has been essential for resolving structural ambiguities that could not be solved by spectroscopy alone. nih.gov No published crystal structure for this compound is currently available.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bruker.com The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam.

Data Acquisition: The data collection for an indazole derivative is typically performed on a modern diffractometer, such as a Bruker or Oxford Diffraction instrument, equipped with a CCD detector. rsc.orgnih.gov Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or copper (Cu Kα, λ ≈ 1.5418 Å) radiation sources are commonly used. rsc.org To minimize thermal motion and obtain higher quality data, the crystal is often cooled to a low temperature, such as 173 K or 293 K, using a cryostream system. rsc.orgnih.gov The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles. Software suites like CrysAlisPro or APEX are used to process these raw images, integrate the reflection intensities, and refine the unit cell parameters. rsc.orgnih.gov

Structure Solution and Refinement: Once the data is collected and reduced, the crystal structure is solved using direct methods or Patterson methods, often with software programs like SHELXS. nih.gov The initial model is then refined using full-matrix least-squares on F² with programs like SHELXL. nih.gov In this iterative process, atomic positions and anisotropic displacement parameters for non-hydrogen atoms are adjusted to improve the agreement between the observed diffraction data and the calculated model. rsc.org Hydrogen atoms are typically located in the difference Fourier map or placed in idealized geometric positions and refined using a riding model. rsc.orgiucr.org

The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values generally indicate a better fit between the model and the experimental data. researchgate.net

Below is a representative table of crystal data and structure refinement parameters, modeled on the data for the related compound 1,3-dimethyl-1H-indazol-6-amine, to illustrate the typical output of such an analysis. nih.govresearchgate.net

Table 1: Example Crystal Data and Structure Refinement Parameters for an Indazole Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₁N₃ |

| Formula Weight | 161.21 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 18.3004 (10) Å |

| b | 8.3399 (7) Å |

| c | 5.6563 (1) Å |

| α, β, γ | 90° |

| Volume | 863.28 (9) ų |

| Z | 4 |

| Density (calculated) | 1.240 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| Data Collection & Refinement | |

| Reflections Collected | 7967 |

| Independent Reflections | 2002 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R1 = 0.055, wR2 = 0.149 |

| Goodness-of-fit on F² | 1.02 |

This table is illustrative and based on published data for 1,3-dimethyl-1H-indazol-6-amine. nih.govresearchgate.net

Analysis of Intermolecular Interactions, Crystal Packing, and Hydrogen Bonding Networks

The crystal packing of indazole derivatives is governed by a variety of non-covalent interactions, including classical hydrogen bonds, weaker C-H···X interactions, and π–π stacking. nih.goviucr.org The presence of both a hydrogen-bond donor (the amine N-H) and acceptors (the pyrazolic nitrogen atoms) in this compound suggests that hydrogen bonding would be a dominant feature in its solid-state structure. cymitquimica.com

In related amino-indazole structures, intermolecular N-H···N hydrogen bonds are commonly observed, which link molecules into dimers, chains, or more complex three-dimensional networks. nih.govresearchgate.net For instance, in the crystal structure of 1,3-dimethyl-1H-indazol-6-amine, N-H···N hydrogen bonds are the primary interactions that establish the crystal packing. nih.gov In other cases, such as in a sulfonamide derivative of 1-methyl-1H-indazol-7-amine, a variety of hydrogen bonds including O-H···N, N-H···O, and N-H···N interactions create supramolecular chains. iucr.org

A summary of typical hydrogen bond geometries found in the crystal structure of a related indazole derivative is presented below. iucr.org

Table 2: Example Hydrogen Bond Geometry (Å, °) in a Related Indazole Derivative

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N1—H1···O7 | 0.86 | 1.92 | 2.774 | 177 |

| N4—H4···N3 | 0.83 | 2.26 | 3.060 | 163 |

| O7—H7A···N6 | 0.83 | 2.03 | 2.828 | 160 |

| O7—H7B···O2 | 0.83 | 2.08 | 2.883 | 162 |

This table is illustrative and based on published data for 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. iucr.org

Chromatographic Techniques for Research Sample Purity and Characterization (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of research and pharmaceutical compounds. smolecule.com For substituted indazoles like this compound, HPLC is the method of choice for separating the main compound from starting materials, by-products, and other impurities that may arise during its synthesis. google.com

A common approach for analyzing amino-indazole compounds is reverse-phase HPLC (RP-HPLC). In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water (often containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

The components of the sample are separated based on their relative affinities for the stationary and mobile phases. The purity of the sample is determined by integrating the area of the chromatographic peaks detected by a UV detector at an appropriate wavelength. For many indazole derivatives, purities of ≥98% are often required for subsequent research applications. google.com Chinese patents describing the synthesis of related isomers, such as 6-methyl-1H-indazol-4-amine, explicitly report the use of HPLC to confirm a purity of 98%. google.com

Table 3: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 4.85 | 0.45 | Impurity A |

| 2 | 6.21 | 98.93 | This compound |

| 3 | 7.03 | 0.62 | Impurity B |

| Total | 100.00 |

This table is a hypothetical representation of an HPLC purity analysis result.

Computational Chemistry and Molecular Modeling Studies of 6 Methyl 1h Indazol 7 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-methyl-1H-indazol-7-amine, DFT calculations can elucidate its fundamental chemical properties.

DFT calculations are instrumental in determining the thermodynamic stability of different tautomers and rotamers of this compound. The indazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Computational studies on similar indazole systems have shown that the 1H-tautomer is generally more stable. jmchemsci.com Theoretical calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, can predict the relative energies of these tautomers. researchgate.net

Furthermore, DFT can be used to map the potential energy surface for various chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, reaction pathways for processes such as electrophilic substitution or oxidation can be modeled. The Fukui indices, derived from DFT, can predict the most likely sites for nucleophilic and electrophilic attack, offering insights into the compound's reactivity. beilstein-journals.org

Hypothetical DFT-Calculated Energetic Data for this compound Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| 1H-indazole | B3LYP/6-311++G(d,p) | 0.00 | 2.15 |

This table presents hypothetical data for illustrative purposes.

The presence of a methyl group and an amino group, which can rotate, introduces conformational flexibility to this compound. A conformational analysis using DFT can identify the most stable spatial arrangements of these groups. By systematically rotating the C-N bond of the amino group and the C-C bond of the methyl group and calculating the energy at each step, a potential energy surface can be generated. This analysis helps in understanding the preferred three-dimensional structure of the molecule in different environments, which is crucial for its interaction with biological targets.

Theoretical Prediction of Energetic Stability and Reaction Pathways

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule like this compound might interact with a protein target.

Given that many indazole derivatives have shown activity as kinase inhibitors, a hypothetical docking study of this compound into the ATP-binding site of a protein kinase, such as a Cyclooxygenase-2 (COX-2) enzyme, could be performed. researchgate.net The simulation would predict the binding pose of the molecule and identify key amino acid residues involved in the interaction. For instance, the amino group at the 7-position and the nitrogen atoms of the indazole ring could form hydrogen bonds with residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. The methyl group at the 6-position could form hydrophobic interactions with nonpolar residues in the binding pocket.

Hypothetical Docking Results of this compound with a Protein Kinase

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | GLU-101, LEU-152 |

This table presents hypothetical data for illustrative purposes.

Molecular docking can be employed in virtual screening campaigns to identify potential protein targets for this compound from a large library of protein structures. Conversely, a library of indazole derivatives could be screened against a specific target to identify compounds with potentially higher binding affinities than the parent molecule. This approach accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing. derpharmachemica.com

Elucidation of Binding Modes and Key Interaction Residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of substituted indazole derivatives, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

While a specific QSAR model for this compound is not available, one could be hypothetically developed for a series of related compounds. The model would take the form of a mathematical equation where the biological activity (e.g., IC50 value against a specific enzyme) is a function of various descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Such models are valuable for predicting the activity of untested compounds and for guiding the design of new derivatives with improved potency. nih.govresearchgate.net

Hypothetical QSAR Model for a Series of Indazole Derivatives

This equation represents a hypothetical QSAR model for illustrative purposes, where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the partition coefficient, and C is a constant.

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby optimizing the drug discovery process. mdpi.comqsartoolbox.org

The development of QSAR models for a compound series, which could include this compound, typically follows a structured workflow:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For indazole derivatives, this has been applied to predict anticancer activity against targets like Tyrosine Threonine Kinase (TTK). researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. mdpi.com

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques to ensure its reliability. mdpi.com

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and counts of chemical groups. For a series of indazole derivatives, a 2D-QSAR model demonstrated a high correlation coefficient (r²) of 0.9512 in predicting anticancer activity, indicating a strong relationship between the selected 2D descriptors and the biological outcome. researchgate.net

3D-QSAR: These models consider the three-dimensional properties of molecules, such as steric and electrostatic fields. A 3D-QSAR model for indazole derivatives, using a k-Nearest Neighbor (kNN) approach, showed a high internal cross-validation coefficient (q²) of 0.9132, suggesting excellent predictive capability based on the 3D structural features. researchgate.net

The table below illustrates the kind of statistical results generated during QSAR model development for a hypothetical series of indazole compounds.

| Model Type | Statistical Method | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | MLR | 0.951 | 0.899 | 0.866 | Based on Indazole Derivatives researchgate.net |

| 3D-QSAR | kNN/SWF | - | 0.913 | - | Based on Indazole Derivatives researchgate.net |

| 3D-QSAR | PLS | 0.801 | 0.794 | - | Based on RET Kinase Inhibitors acs.org |

Identification of Physicochemical Descriptors Correlated with Biological Response

A critical outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors provide insight into the mechanism of action and guide the design of more potent molecules. Descriptors are generally categorized based on their dimensionality (0D, 1D, 2D, 3D). mdpi.com

For heterocyclic compounds like indazoles, several types of descriptors are often found to be important:

Electronic Descriptors: Such as dipole moment and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's reactivity and ability to participate in electronic interactions.

Steric/Topological Descriptors: Including molecular weight, molecular volume, and shape indices (e.g., Kappa shape indices), which relate to how the molecule fits into a receptor's binding site.

The following table provides an illustrative list of physicochemical descriptors that could be calculated for this compound and correlated with a biological response in a QSAR study.

| Descriptor Class | Specific Descriptor Example | Potential Significance |

|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Thermodynamic | LogP | Measures lipophilicity, affecting absorption and distribution. |

| Quantum Chemical | Dipole Moment | Governs polar interactions with the target protein. |

| 3D | Molecular Surface Area | Influences solubility and binding interactions. |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net It provides a detailed view of the dynamic behavior of a ligand, such as this compound, and its interactions within a biological system, which static models like docking cannot fully capture. tandfonline.comresearchgate.net

Assessment of Ligand Stability in Biological Environments

A primary application of MD simulations is to assess the stability of a ligand when bound to its biological target, typically a protein. nih.gov The simulation is run for a specific duration (e.g., nanoseconds to microseconds), and the trajectory is analyzed to see if the ligand remains stably in the binding pocket. mdpi.com

Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the ligand's atoms from their initial docked position over the course of the simulation. A low and stable RMSD value (typically < 3 Å) suggests that the ligand maintains a consistent binding pose and the complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual atoms or residues, highlighting flexible regions of the ligand or protein.

The table below presents a hypothetical summary of RMSD data from an MD simulation, which would be used to evaluate the stability of a ligand-protein complex.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Interpretation |

|---|---|---|---|

| Protein-Ligand | 100 | 1.8 ± 0.4 | Stable binding, low deviation from initial pose. |

| Apo-Protein (unbound) | 100 | 2.5 ± 0.6 | Baseline protein backbone fluctuation. |

Investigation of Protein-Ligand Complex Dynamics

MD simulations offer deep insights into the specific interactions that stabilize a protein-ligand complex. By analyzing the simulation trajectory, researchers can understand the dynamic nature of these interactions, which is crucial for rational drug design.

This investigation typically involves:

Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds between the ligand and protein residues over time to identify key, stable interactions.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the binding free energy of the complex can be estimated. This helps to quantify the strength of the interaction and identify the key amino acid residues contributing to the binding. nih.govtandfonline.com Studies on other indazole derivatives have successfully used this method to correlate calculated binding energies with experimental activity. tandfonline.com

Conformational Changes: Observing how the ligand and protein adapt to each other's presence, which can reveal induced-fit mechanisms or allosteric effects. acs.org

The following is an illustrative example of a binding free energy decomposition table derived from an MM/GBSA analysis.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +25.3 | Unfavorable |

| Non-polar Solvation Energy | -5.7 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -46.0 | Highly Favorable |

Role of 6 Methyl 1h Indazol 7 Amine As a Core Scaffold in Medicinal Chemistry Research and Drug Discovery Endeavors

Strategic Use of the Indazole Scaffold in Rational Drug Design

The indazole scaffold, and by extension 6-methyl-1H-indazol-7-amine, is a cornerstone in rational drug design due to its versatile chemical nature. samipubco.com Its bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to achieve specific interactions with biological targets. samipubco.com The indazole ring system is capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for high-affinity binding to protein active sites. samipubco.com

The synthetic accessibility of the indazole core is a significant advantage, allowing for the rapid generation of diverse compound libraries. samipubco.com This facilitates comprehensive structure-activity relationship (SAR) studies, where systematic modifications to the scaffold can be correlated with changes in biological activity. samipubco.com For instance, the nitrogen atoms of the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, a key feature in mimicking the interactions of endogenous ligands with their receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationships of this compound derivatives has been a fertile ground for identifying potent and selective drug candidates. These studies systematically investigate how modifications at different positions of the indazole ring and its substituents impact biological activity.

Positional Scan and Substituent Effects on Biological Activity Profiles

Systematic positional scanning and the introduction of various substituents on the this compound scaffold have yielded crucial insights into the structural requirements for potent biological activity. Research has shown that the nature and position of substituents on the indazole ring significantly influence the inhibitory activity and selectivity of the resulting compounds. nih.gov

For example, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, SAR studies revealed that the 1H-indazole scaffold is essential for inhibitory activity. nih.gov Furthermore, the substituent groups at both the 4- and 6-positions of the indazole ring were found to have a substantial impact on the inhibitory potency. nih.govnih.gov In one study, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions were synthesized and evaluated, with some compounds displaying remarkable IDO1 inhibitory activities. nih.gov

Similarly, in the context of kinase inhibitors, modifications at the C7 position of the indazole ring have been explored to enhance selectivity. For instance, in the development of analog-sensitive Akt inhibitors, the C7 position was identified as a promising site for introducing bulky substituents that would clash with the gatekeeper methionine residue of the wild-type kinase, thereby conferring selectivity for the engineered analog-sensitive kinase. nih.govucsf.edu

The following table summarizes the effects of substituents at different positions on the indazole ring for various biological targets:

| Target | Position of Substitution | Effect of Substituent | Reference |

| IDO1 | 4- and 6-positions | Significantly affects inhibitory activity. | nih.govnih.gov |

| Akt Kinase | 7-position | Introduction of bulky groups can enhance selectivity. | nih.govucsf.edu |

| VEGFR-2, PDGFR-α, c-kit | Terminal benzene (B151609) and indazole rings | Modifications led to potent kinase inhibition. | researchgate.net |

| Aurora Kinases | Various positions | Different substituents provide subtype selectivity. | researchgate.net |

Identification of Pharmacophoric Elements within Indazole Analogs

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential spatial arrangement of chemical features required for a molecule to interact with a specific biological target. For indazole analogs, these studies have elucidated key pharmacophoric elements that contribute to their biological activity.

A typical pharmacophore model for an indazole-based inhibitor might include:

A hydrogen bond donor/acceptor feature associated with the nitrogen atoms of the pyrazole ring. ugm.ac.id

A hydrophobic/aromatic feature corresponding to the benzene ring of the indazole scaffold. ugm.ac.id

Additional hydrogen bond acceptor or donor groups, or hydrophobic features, arising from substituents on the indazole ring. ugm.ac.id

For instance, a pharmacophore model developed for estrogen receptor alpha (ERα) inhibitors based on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as key elements. ugm.ac.idresearchgate.net In the context of IDO1 inhibitors, docking models have shown that effective interactions of 1H-indazoles with the ferrous ion of the heme group and key residues in hydrophobic pockets are crucial for their inhibitory activity, highlighting the 1H-indazole structure as a novel key pharmacophore. nih.govnih.gov

Lead Identification and Optimization Strategies for this compound-based Compounds

The journey from a "hit" compound, often identified through high-throughput screening, to a "lead" compound with desirable drug-like properties involves a meticulous process of optimization. The this compound scaffold provides an excellent starting point for this process.

Transition from Hit Compounds to Optimized Leads

The initial hits from screening campaigns often have modest potency and may lack ideal pharmacokinetic properties. The process of hit-to-lead optimization aims to address these deficiencies. biosolveit.de For compounds derived from this compound, this typically involves synthetic modifications to improve target affinity and selectivity.

Fragment-based drug design is a powerful strategy where small, low-affinity fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The indazole scaffold is well-suited for this approach. samipubco.com For example, a low-affinity indazole fragment identified in a virtual screen was optimized to a lead compound with significantly improved inhibitory activity against GyrB, a bacterial enzyme. researchgate.net

Another common strategy is the structural simplification of more complex initial hits to improve their "drug-likeness." scienceopen.com This can involve removing unnecessary functional groups to reduce molecular weight and lipophilicity, which can lead to improved pharmacokinetic profiles. scienceopen.com

Enhancement of Target Selectivity and Potency through Structural Modifications

Once a lead compound is identified, further structural modifications are made to enhance its potency and, crucially, its selectivity for the intended target over other related proteins. High selectivity is essential to minimize off-target effects and potential toxicity. biosolveit.de

Structural modifications can include:

Introduction of new functional groups: Adding groups that can form additional favorable interactions with the target protein, such as hydrogen bonds or salt bridges, can significantly increase potency. biosolveit.de

Modification of existing substituents: Fine-tuning the size, shape, and electronic properties of substituents can optimize binding affinity and selectivity. For example, replacing a methyl group with a trifluoromethyl group can alter both steric and electronic interactions.

Isosteric and bioisosteric replacements: Replacing a functional group with another that has similar physical or chemical properties can improve metabolic stability or other pharmacokinetic parameters without sacrificing potency. acs.org Indazoles are often used as bioisosteres for indoles. acs.org

In the development of inhibitors for Aurora kinases, different substituents on the indazole scaffold were shown to confer selectivity for different isoforms of the kinase. researchgate.net Similarly, for CCR4 antagonists, a series of indazole arylsulfonamides were synthesized and examined, revealing that specific substitutions at various positions on the indazole ring were crucial for potency and selectivity. acs.org

The following table provides examples of how structural modifications on the indazole scaffold have led to enhanced potency and selectivity:

| Original Compound Feature | Modification | Result | Target | Reference |

| Indazole fragment | Optimization of substituents | ~30,000-fold improved inhibitory activity | GyrB | researchgate.net |

| Ethyl group on indazole ring | Replacement with cyclobutyl group | Enhanced potency | Estrogen Receptor | nih.gov |

| Unsubstituted indazole | Introduction of 3-aminocyclohexane substituent | Crucial for potent ULK1 inhibition | ULK1 | mdpi.com |

| Indazole with various substituents | N-aromatic substitution on 6-aminoindazole | Considerable cytotoxicity towards cancer cell lines | Cancer cells | rsc.org |

Investigation of Molecular Mechanisms of Action for Indazole-containing Compounds

The therapeutic potential of compounds derived from the this compound scaffold is deeply rooted in their ability to interact with specific biological targets, thereby modulating cellular pathways implicated in various diseases. Understanding these molecular mechanisms is paramount for rational drug design and the development of next-generation therapeutic agents. This involves a multi-faceted approach, from identifying the primary protein targets to elucidating the downstream cellular consequences of their inhibition and analyzing the precise molecular interactions that govern this binding.

Identification and Validation of Biological Targets (e.g., Kinases: FLT3, PDGFRα, c-Kit, VEGFR-2, PDK1, HDAC6; Enzymes: IDO1, DNA Gyrase)

The indazole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a privileged scaffold in medicinal chemistry. acs.orgcaymanchem.com Its structural and electronic properties, particularly the presence of two nitrogen atoms, enable it to form crucial hydrogen bonds and other non-covalent interactions within the active sites of various enzymes and receptors. researchgate.net This versatility has led to the development of indazole derivatives that target a wide array of proteins, including several classes of kinases and enzymes that are critical in oncology, inflammation, and infectious diseases.

Many indazole-based compounds have been developed as potent kinase inhibitors. acs.org For instance, pazopanib (B1684535), an N2-substituted indazole, is a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit. acs.orgmdpi.com Similarly, other derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govtocris.com The development of selective FLT3 inhibitors is a significant challenge due to the high homology with other kinases like c-KIT, VEGFR, and PDGFR; however, research has focused on identifying new indazole-based compounds with improved selectivity profiles to minimize off-target effects. nih.govnih.gov

The indazole scaffold has also been successfully employed in the design of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of cell proliferation and survival. acs.orgmdpi.comnih.gov Fragment-based screening identified aminoindazole derivatives as potent and selective PDK1 inhibitors, with compounds like GSK2334470 demonstrating high potency (IC50 ~10 nM). acs.orgcaymanchem.comnih.govsigmaaldrich.com

Beyond kinases, the indazole ring is a key feature in inhibitors of histone deacetylases (HDACs), particularly HDAC6. researchgate.netacs.orgnih.gov These enzymes are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. Indazole-based HDAC6 inhibitors have been designed where the indazole moiety acts as a "cap group" that interacts with the enzyme surface, while a zinc-binding group, such as a hydroxamic acid, chelates the zinc ion in the catalytic pocket. researchgate.netnih.gov

The indazole structure has also proven effective for targeting enzymes outside of the kinase and HDAC families. It is a known heme-binding motif, making it suitable for inhibiting heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). rsc.orgnih.gov IDO1 is a key immune-regulatory enzyme, and its inhibition is a promising approach in cancer immunotherapy. rsc.orggoogle.com Furthermore, indazole derivatives have been synthesized and evaluated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival, highlighting their potential as antibacterial agents.

| Target Class | Specific Target | Relevance of Indazole Scaffold | Example Compound(s) / Derivative Class |

|---|---|---|---|

| Kinases | FLT3, PDGFRα, c-Kit, VEGFR-2 | The indazole nucleus acts as a hinge-binding element in the ATP-binding pocket of multiple receptor tyrosine kinases. acs.org | Pazopanib, Axitinib, Entrectinib acs.org |

| PDK1 | Fragment-based approaches identified the aminoindazole core as a potent binder, leading to highly selective inhibitors. acs.orgmdpi.com | GSK2334470, 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives mdpi.com | |

| FGFR | Used in fragment-led de novo design to create potent and selective inhibitors of Fibroblast Growth Factor Receptors. mdpi.com | 1H-Indazol-3-amine derivatives mdpi.com | |

| EGFR | Serves as a scaffold for developing covalent inhibitors targeting drug-resistant EGFR mutants in cancer. mdpi.com | Indazole-based covalent inhibitors mdpi.com | |

| ERK1/2 | Utilized in structure-guided design to generate potent inhibitors of the MAPK pathway component, ERK. mdpi.com | 1H-indazole amide derivatives mdpi.com | |

| Enzymes | HDAC6 | Acts as a cap group interacting with the enzyme's catalytic pocket, often combined with a zinc-binding moiety. researchgate.netacs.orgnih.gov | Indazole-based hydroxamic acids nih.gov |

| IDO1 | The indazole ring serves as a bioisostere of the indole (B1671886) ring of tryptophan and can act as a heme-binding scaffold. rsc.orgnih.gov | 4-aminoindazoles, 6-aminoindazoles nih.gov | |

| DNA Gyrase | Forms key interactions within the ATP-binding site of the GyrB subunit, leading to antibacterial activity. | N-phenylpyrrolamide indazoles |

Elucidation of Molecular Pathways and Cellular Responses

Inhibition of a specific biological target by an indazole-containing compound triggers a cascade of downstream events, altering molecular pathways and eliciting distinct cellular responses. The ultimate therapeutic effect is a direct consequence of these modulations. For example, indazole derivatives targeting kinases involved in cell growth and proliferation, such as FLT3 and PDK1, can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov

One study on novel 6-substituted aminoindazole derivatives found that a lead compound induced G2/M cell cycle arrest in human colorectal cancer cells. nih.gov Another investigation into 1H-indazole-3-amine derivatives demonstrated that the lead compound affected apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. Similarly, some indazole derivatives designed as IDO1 inhibitors were found to suppress tumor cell proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase.

The inhibition of kinase signaling pathways is a primary mechanism. Indazole-based PDK1 inhibitors, for instance, block the phosphorylation and subsequent activation of downstream substrates like Akt and S6K1, which are crucial for cell survival and growth. caymanchem.com This disruption of the PI3K/Akt/mTOR pathway is a key mechanism for their anti-cancer effects. In neuroblastoma cells, PDK1-mTOR signaling pathway inhibitors have been shown to reduce cell proliferation. sigmaaldrich.com Likewise, certain indazole derivatives have been found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in specific cancer cells, leading to anti-tumor effects.

In the context of HDAC inhibition, indazole-based compounds selectively targeting HDAC6 lead to the hyperacetylation of its non-histone protein substrates. nih.gov A primary substrate of HDAC6 is α-tubulin; its acetylation affects microtubule stability and dynamics. Studies have shown that indazole-based HDAC6 inhibitors can efficiently increase the acetylation of α-tubulin without affecting histone H3 (a substrate of Class I HDACs), confirming their selectivity and demonstrating a mechanism that can disrupt cell motility and structure. researchgate.netnih.gov

Analysis of Ligand-Receptor Co-crystal Structures to Inform Design

Structure-based drug design, which relies heavily on the analysis of ligand-receptor co-crystal structures, is a powerful strategy for optimizing lead compounds. Obtaining high-resolution X-ray crystal structures of an inhibitor bound to its target provides invaluable insights into the precise binding mode, identifying key interactions that can be leveraged to enhance potency and selectivity.

For indazole-based inhibitors, co-crystal structures have been instrumental in their development. For example, the crystal structure of an aminoindazole inhibitor (compound 19) bound to PDK1 revealed the specific hydrogen bonds and hydrophobic interactions governing its high ligand efficiency. acs.org This structural information provides a clear roadmap for further elaboration and optimization of the compound. acs.orgnih.gov Similarly, X-ray structures of indazole-4-amines in complex with IDO1 have been resolved, showing how these compounds access specific pockets within the active site while maintaining high efficiency. rsc.org

Docking studies, which are often guided by and validated against co-crystal structures, help to rationalize structure-activity relationships (SAR). For instance, docking of N-hydroxypropenamides bearing indazole moieties into the active site of HDAC6 helped to decipher the SAR and guide the optimization of these selective inhibitors. In another example, the co-crystal structure of an indazole compound bound to the allosteric site of the RORγt nuclear receptor provided clear evidence of its binding mode, which was accurately predicted by prior docking studies. This structural data is crucial for designing new chemotypes that can target the same pocket with improved properties.

The analysis of these structures reveals common interaction patterns. The nitrogen atoms of the indazole ring frequently act as hydrogen bond donors or acceptors, often engaging with key residues in the hinge region of kinase ATP-binding sites. researchgate.net Substituents at various positions on the indazole ring can be designed to extend into nearby hydrophobic or hydrophilic pockets, thereby increasing affinity and modulating selectivity against other related proteins. sigmaaldrich.com

Cyclization and Conformational Restriction as a Strategy for Improved Compound Properties

Cyclization is a powerful medicinal chemistry strategy used to address these issues by introducing conformational restrictions. By incorporating parts of a molecule into a ring system, the number of low-energy conformations is reduced, effectively "locking" the compound closer to its bioactive shape. This pre-organization reduces the entropic penalty upon binding, which can significantly enhance binding affinity and, consequently, potency.

This strategy has been successfully applied in the optimization of various drug candidates, including those based on heterocyclic scaffolds like indazole. For example, in the development of IDO1 inhibitors, the optimization of an initial hit, NLG-919, involved cyclization strategies to improve its properties. By restricting the conformation of the inhibitor, medicinal chemists can improve its fit within the enzyme's active site, leading to enhanced potency and better drug-like properties.

There are several types of cyclization strategies, including:

Fused Cyclization: Creating a new ring that shares two atoms with an existing ring.

Spirocyclization: Joining two rings through a single common atom.

Chain Cyclization: Forming a ring from a flexible side chain of the molecule.

Macrocyclization: Creating large rings (typically more than 12 atoms), which is particularly useful for restricting the conformation of peptides and other large, flexible molecules.

By reducing flexibility, cyclization can also improve other important compound properties, such as metabolic stability and membrane permeability. A more rigid molecule often presents a smaller and more defined surface area to metabolic enzymes, potentially slowing its degradation. The resulting changes in polarity and shape can also be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Therefore, conformational restriction through cyclization is a key tool for transforming promising but flawed lead compounds into viable clinical candidates.

Patent Literature and Future Directions in 6 Methyl 1h Indazol 7 Amine Research

Analysis of Academic Insights from Patent Filings Related to Indazole Derivatives

Patent literature provides a valuable window into the strategic research and development efforts of pharmaceutical and biotechnology companies. An analysis of patents involving indazole derivatives reveals significant academic insights, particularly concerning novel synthetic routes, structure-activity relationships (SAR), and the identification of new therapeutic targets.

The indazole core's synthetic accessibility allows for extensive functionalization, enabling the creation of large, diverse compound libraries for SAR studies. samipubco.com Patents frequently describe innovative synthetic methodologies aimed at improving yield, regioselectivity, and scalability. google.com For instance, methods for the direct and selective alkylation at the N2 position of the indazole ring, which is often a challenge, are of great interest for technical-scale production. google.com Other patented strategies include [3+2] cycloaddition reactions of diazo compounds with arynes, which offer an efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org These synthetic advancements are crucial for exploring the chemical space around the indazole scaffold and optimizing pharmacological properties.

A significant portion of patent filings for indazole derivatives centers on their application as protein kinase inhibitors. nih.govnih.govgoogle.com Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.govgoogle.com Patents detail the SAR of indazole compounds against various kinases, including Vascular Endothelial Growth Factor Receptors (VEGF-R), Cyclin-Dependent Kinases (CDKs), and Polo-like kinase 4 (PLK4). google.comnih.gov These documents often disclose how specific substitutions on the indazole ring influence potency and selectivity. For example, the substitution pattern on the indazole ring can significantly affect the compound's interaction with the ATP-binding pocket of a target kinase. nih.gov The amine group at the 7-position and the methyl group at the 6-position of 6-methyl-1H-indazol-7-amine, for instance, serve as crucial handles for synthetic elaboration to achieve desired target engagement. mdpi.com

Beyond oncology, patents describe the potential of indazole derivatives in treating inflammatory diseases, neurological disorders, and infectious diseases. nih.govtandfonline.comresearchgate.net For example, some derivatives have been patented for their activity as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory signaling pathways. google.com Others have been investigated as anti-HIV agents, antimicrobials, and neuroprotective agents. nih.govorientjchem.orgfrontiersin.org This breadth of applications underscores the versatility of the indazole scaffold, a key theme consistently highlighted in patent literature. nih.govtandfonline.com

| Patent Insight | Therapeutic Area | Key Findings/Applications | Relevant Targets |

|---|---|---|---|

| Novel Synthetic Routes | General Drug Discovery | Development of scalable and regioselective synthesis methods, such as N2-alkylation and [3+2] cycloadditions, to produce diverse indazole libraries. google.comorganic-chemistry.org | N/A |

| Structure-Activity Relationship (SAR) | Oncology, Inflammation | Elucidation of how substitutions on the indazole ring impact potency and selectivity for specific protein kinases. nih.govnih.govrsc.org | VEGF-R, CDKs, IRAK4, PLK4 google.comgoogle.comnih.gov |

| New Therapeutic Targets | Neurological Disorders, Infectious Diseases | Identification of indazole scaffolds as potential inhibitors for targets beyond kinases, including those involved in HIV, bacterial infections, and neurodegeneration. nih.govnih.govtandfonline.com | 5-HT3 Receptors, HIV Protease, DNA Gyrase researchgate.net |

Emerging Research Avenues and Potential Applications of this compound

While this compound is primarily valued as a synthetic intermediate, its structural features suggest several emerging research avenues and potential applications, particularly in medicinal chemistry. ontosight.ai The 7-aminoindazole moiety is a key pharmacophore in a variety of kinase inhibitors, and its presence in this compound makes it a valuable building block for the development of new targeted therapies. mdpi.comacs.org

One of the most promising areas of research is the development of next-generation kinase inhibitors. The approved drugs Axitinib and Pazopanib (B1684535), both potent tyrosine kinase inhibitors used in cancer therapy, feature an indazole core, demonstrating the clinical success of this scaffold. samipubco.comnih.gov Future research will likely focus on utilizing this compound to synthesize inhibitors with improved selectivity profiles to minimize off-target effects, and to overcome acquired drug resistance, a common challenge in cancer treatment. researchgate.net For example, research into inhibitors of epidermal growth factor receptor (EGFR) mutants, which are common in non-small cell lung cancer, could benefit from derivatives of this compound. nih.gov

Another emerging field is the targeting of membrane transporters. samipubco.com These proteins are critical for cellular homeostasis, and their dysfunction is linked to various diseases, including cancer and metabolic disorders. The indazole scaffold has been identified as a privileged structure for modulating the function of transporters like P-glycoprotein (P-gp), which is involved in multidrug resistance. samipubco.com Derivatives of this compound could be explored for their ability to modulate such transporters, potentially enhancing the efficacy of other chemotherapeutic agents.

Furthermore, the field of neuropharmacology presents opportunities for indazole derivatives. Research has shown that certain indazoles can inhibit the phosphorylation of the tau protein, a key pathological feature of Alzheimer's disease and other tauopathies. frontiersin.org Given that other aminoindazoles have shown neuroprotective effects, this compound could serve as a starting point for the design of novel agents targeting neurodegenerative diseases. frontiersin.org

| Emerging Research Avenue | Potential Application | Rationale / Key Targets |

|---|---|---|

| Next-Generation Kinase Inhibitors | Oncology | Development of inhibitors with improved selectivity and ability to overcome drug resistance. Targets include EGFR, FGFR, and PLK4. nih.govresearchgate.netnih.gov |

| Membrane Transporter Modulation | Oncology, Metabolic Disorders | Overcoming multidrug resistance and treating transporter-mediated diseases. Key targets include P-glycoprotein (P-gp). samipubco.com |

| Neuropharmacology | Neurodegenerative Diseases | Inhibition of pathological processes like tau protein hyperphosphorylation in Alzheimer's disease. frontiersin.org |

| Antimicrobial Agents | Infectious Diseases | Development of new compounds to combat drug-resistant bacteria and fungi. nih.govorientjchem.org |

Advanced Methodologies for the Discovery and Development of Novel Indazole-based Scaffolds

The discovery and optimization of new indazole-based therapeutic agents are increasingly driven by advanced methodologies that accelerate the process from hit identification to lead optimization. These techniques allow researchers to navigate the vast chemical space of indazole derivatives more efficiently and rationally.

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of immense libraries of chemical compounds against a specific biological target. nih.gov HTS campaigns have successfully identified indazole-based hits for various targets, including protein kinases. acs.org More recently, in silico HTS, which uses computational docking to screen virtual libraries, has become a cost-effective and rapid preliminary step to physical screening, helping to prioritize compounds and identify promising scaffolds. nih.gov

Fragment-Based Drug Discovery (FBDD) is another powerful approach that has been successfully applied to the indazole scaffold. researchgate.netnih.gov FBDD starts by identifying small, low-molecular-weight fragments that bind weakly but efficiently to the target protein. acs.org These fragment "hits," such as an aminoindazole core, are then grown or linked together based on structural information from techniques like X-ray crystallography to create a more potent, lead-like molecule. acs.orgresearchgate.net This method has been used to develop inhibitors for targets like AXL kinase and phosphodiesterase10A (PDE10A). researchgate.netnih.gov

Structure-Based and Knowledge-Based Drug Design are central to modern medicinal chemistry. nih.gov By obtaining the crystal structure of a target protein in complex with an indazole-based inhibitor, researchers can visualize the key binding interactions. researchgate.netnih.gov This structural information, combined with computational modeling, guides the rational design of new derivatives with enhanced potency and selectivity. mdpi.comnih.gov For example, understanding how the N1 or N2 of the indazole ring forms hydrogen bonds with the "hinge" region of a kinase active site allows chemists to design more effective inhibitors. acs.org These computational tools can predict binding affinities and pharmacokinetic properties, reducing the number of compounds that need to be synthesized and tested. researchgate.netresearchgate.net

| Methodology | Principle | Application to Indazoles | Key Advantage |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large chemical libraries for activity against a biological target. nih.gov | Identified initial indazole-based hits for protein kinases like CDK8. acs.org | Speed and breadth of screening. |

| Fragment-Based Drug Discovery (FBDD) | Identify low-molecular-weight fragments that bind to a target, then optimize them into leads. researchgate.net | Developed potent inhibitors for AXL kinase and PDK1 using aminoindazole fragments. acs.orgresearchgate.net | High ligand efficiency and exploration of novel chemical space. |

| Structure-Based Drug Design | Utilize 3D structural data of the target-ligand complex to guide rational inhibitor design. nih.gov | Optimized inhibitors for EGFR and Aurora kinases by visualizing binding modes. mdpi.comnih.gov | Rational, targeted optimization leading to higher potency and selectivity. |

| Virtual Screening | Use computational models to screen large virtual libraries of compounds. nih.govresearchgate.net | Identified indazole hits for targets like PLK4 and ULK1 prior to synthesis. nih.govnih.gov | Cost-effective and extremely rapid initial screening. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-1H-indazol-7-amine, and how can reaction conditions be systematically optimized?